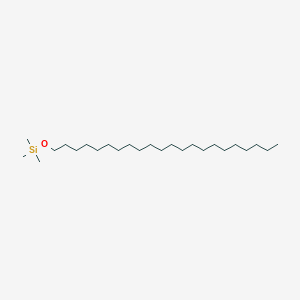
1-Docosanol, TMS
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Docosanol, TMS (trimethylsilyl ether) is a derivative of 1-Docosanol, a saturated fatty alcohol with 22 carbon atoms. It is commonly used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
1-Docosanol, TMS can be synthesized through several methods. One common synthetic route involves the reduction of cis-13-Docosenoic acid to obtain Docosanoic acid, which is further reduced to produce 1-Docosanol. The final step involves the reaction of 1-Docosanol with trimethylsilyl chloride in the presence of a base to form this compound . Industrial production methods often involve catalytic hydrogenation and esterification processes to achieve high yields and purity .
Chemical Reactions Analysis
1-Docosanol, TMS undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Docosanol, TMS has a wide range of scientific research applications:
Medicine: 1-Docosanol is known for its antiviral properties, particularly against herpes simplex virus.
Industry: It is used as an emulsifier, thickener, and stabilizer in cosmetic formulations.
Mechanism of Action
The mechanism of action of 1-Docosanol involves the inhibition of fusion between the plasma membrane of human cells and the viral envelope of herpes simplex virus. This prevents the virus from entering the cells and replicating . The compound stabilizes the host cell’s surface phospholipids, thereby disrupting the ability of the virus to fuse with the host cell membrane .
Comparison with Similar Compounds
1-Docosanol, TMS can be compared with other long-chain alcohols and their derivatives:
1-Eicosanol: Another long-chain alcohol with 20 carbon atoms, used in similar applications but with slightly different properties.
1-Tetracosanol: A 24-carbon alcohol, often used in studies of lipid behavior and metabolism.
Behenyl alcohol: Similar to 1-Docosanol but with different industrial applications, particularly in cosmetics as an emulsifier and thickener. This compound is unique due to its specific antiviral properties and its use as a reference compound in NMR spectroscopy.
Properties
CAS No. |
42449-18-3 |
|---|---|
Molecular Formula |
C25H54OSi |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
docosoxy(trimethyl)silane |
InChI |
InChI=1S/C25H54OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(2,3)4/h5-25H2,1-4H3 |
InChI Key |
BTEWSNDTFDUGBB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCO[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-(4-Methoxyphenyl)propyl]-2H-1,3-benzodioxole](/img/structure/B14651149.png)
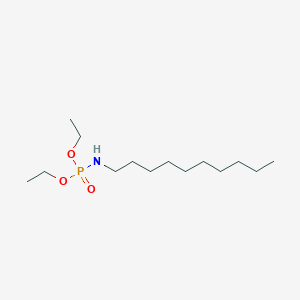
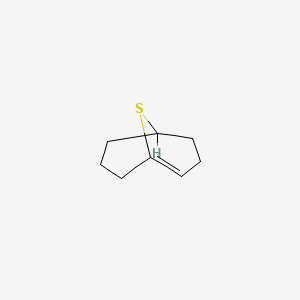
![1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B14651172.png)

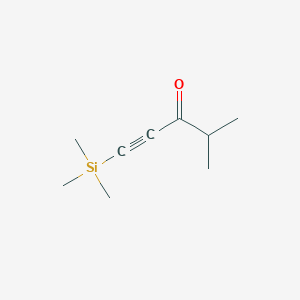
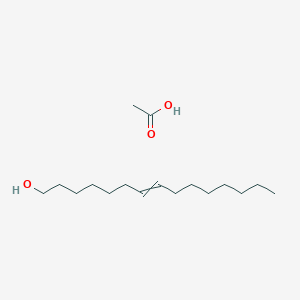
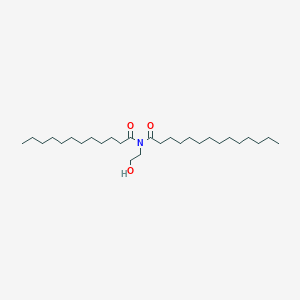
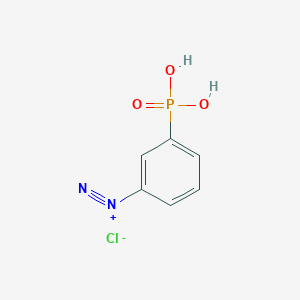
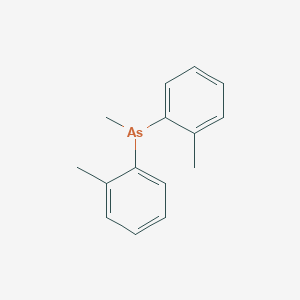
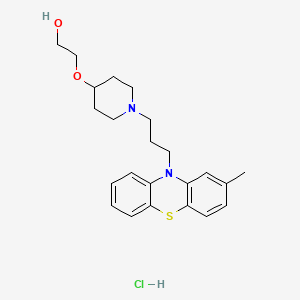

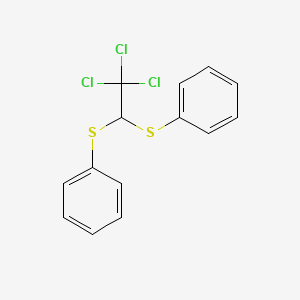
![Methyl 11-[dichloro(methyl)silyl]undecanoate](/img/structure/B14651234.png)
